molecular formula C11H9N3O2 B1589187 Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 214958-33-5

Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1589187
CAS No.: 214958-33-5
M. Wt: 215.21 g/mol
InChI Key: IZFWEISJHSMCDD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic organic compound, has garnered attention for its notable biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a pyridine ring fused to an imidazole moiety, with a cyano group and an ethyl ester substituent. Its molecular formula is C11H9N3O2C_{11}H_{9}N_{3}O_{2} and it has a molecular weight of approximately 215.21 g/mol . The presence of both electron-withdrawing (cyano) and electron-donating (ethyl) groups enhances its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated submicromolar inhibitory activity against tumor cells . The mechanism of action often involves the modulation of key signaling pathways associated with cancer progression, particularly the phosphatidylinositol 3-kinase (PI3K) pathway .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to interact with specific biological targets that regulate inflammatory responses. By influencing pathways related to cytokine production and immune cell activation, this compound may serve as a potential therapeutic agent for inflammatory diseases .

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors. This interaction can lead to the inhibition of enzymatic activity or modulation of receptor signaling pathways. For example, studies suggest that it can inhibit enzymes involved in cancer cell survival and proliferation .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds in the imidazo-pyridine class. Below is a comparison highlighting key features:

Compound NameKey Features
Ethyl 6-Cyanoimidazo[1,2-b]pyridine-3-carboxylateSimilar framework but different substitution pattern
Imidazo[1,2-a]pyridineCore structure without additional functional groups
6-Methylimidazo[1,2-a]pyridineMethyl substitution alters reactivity and biological activity

This table illustrates how the unique combination of functional groups in this compound enhances its reactivity compared to similar compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

  • Anticancer Activity : A study demonstrated that derivatives of this compound showed IC50 values ranging from 0.09 μM to 0.43 μM against various tumor cell lines, indicating strong anticancer potential .
  • Inflammation Modulation : Research has indicated that this compound can downregulate pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory conditions .
  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways, providing insights into its mechanism as a therapeutic agent .

Properties

IUPAC Name

ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-14-6-8(5-12)3-4-10(14)13-9/h3-4,6-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFWEISJHSMCDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441062
Record name Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214958-33-5
Record name Ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214958-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In ethanol (30 ml), 2-amino-5-cyanopyridine (2.45 g) was dissolved. The solution was added with 3-bromo-2-oxo-propionic acid ethyl ester (3.90 g) and the whole was refluxed under heating for 7 hours. The concentrated residue was dissolved in a minimum amount of a 10% hydrogen chloride/methanol solution and the solution was adjusted to pH 8 with a saturated aqueous sodium hydrogen carbonate solution. The precipitate was collected by filtration, thereby obtaining the subject compound (3.81 g) as a pale-yellow solid.
Quantity
3.9 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
2.45 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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